4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone
Description
4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone is a sulfone-containing heterocyclic compound characterized by a pyridine ring substituted with a methoxy group at position 2, methyl groups at positions 4 and 6, and a 4-chlorophenyl sulfone moiety at position 3. The dimethyl groups on the pyridine ring introduce steric hindrance, which may affect solubility, stability, and interaction with catalytic systems.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2-methoxy-4,6-dimethylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-9-8-10(2)16-14(19-3)13(9)20(17,18)12-6-4-11(15)5-7-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQGBMFNNOXXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326381 | |
| Record name | 3-(4-chlorophenyl)sulfonyl-2-methoxy-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666132 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339111-98-7 | |
| Record name | 3-(4-chlorophenyl)sulfonyl-2-methoxy-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenyl sulfone with 2-methoxy-4,6-dimethyl-3-pyridine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary and requires detailed study to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be grouped into three categories: (1) sulfones with allyl or aryl substituents, (2) polychlorinated diphenyl sulfones, and (3) pyridinyl sulfones with halogen or alkyl substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Sulfone Analogs
Key Comparative Analyses:
Reactivity in Catalysis Allyl 4-chlorophenyl sulfone () undergoes sequential α-alkylation and cobalt-catalyzed allylic substitution with high stereoselectivity. The target compound’s pyridinyl sulfone, however, may exhibit reduced reactivity in similar conditions due to steric hindrance from dimethyl and methoxy groups .
Structural Stability and Applications Tetradifon () demonstrates hydrolytic and oxidative stability due to polychlorination, enabling long-term pesticidal use. The target compound’s single chlorine and pyridinyl group may reduce environmental persistence but enhance solubility for pharmaceutical applications . Bromine vs.
Electronic and Steric Effects Methoxy vs. In contrast, dimethyl groups at positions 4 and 6 increase steric bulk, possibly hindering access to the sulfone moiety .
Biological Activity
4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C15H16ClNO3S
- Molecular Weight : 325.81 g/mol
- CAS Number : 1488388
The biological activity of 4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The sulfone group enhances its polar character, potentially increasing solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Compounds related to pyridine derivatives have shown promising anticancer properties. For instance, certain pyridine derivatives inhibit cell proliferation in various cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231 cells. The mechanism often involves inducing apoptosis through caspase activation .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. For example, derivatives have been reported to inhibit the growth of pathogenic bacteria and fungi, suggesting that 4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone may possess similar properties .
- Cardioprotective Effects : Some studies suggest that related compounds can protect against cardiac remodeling by inhibiting specific enzymes involved in oxidative stress pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of pyridine derivatives:
- Study on Anticancer Properties : A study published in MDPI reported that a related pyridine compound exhibited IC50 values ranging from 0.87 to 12.91 μM against MCF-7 cells, outperforming standard chemotherapeutics like 5-Fluorouracil . This suggests that the compound may be a candidate for further development in cancer therapy.
- Antimicrobial Efficacy : In vitro assays demonstrated that certain pyridine derivatives showed significant inhibition against strains of Candida albicans and Staphylococcus aureus, indicating potential as novel antifungal and antibacterial agents .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
